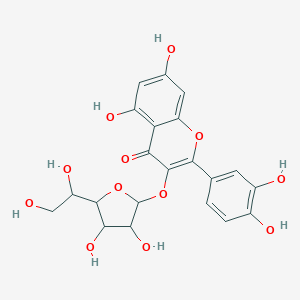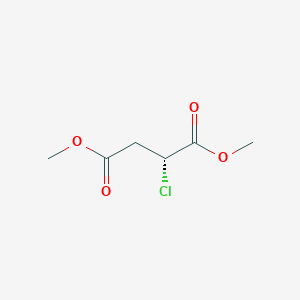
Trifluorométhanesulfonate de 2,2-difluoroéthyle
Vue d'ensemble
Description
2,2-Difluoroethyl trifluoromethanesulfonate is an organic compound with the molecular formula C3H3F5O3S. It is a colorless to light yellow liquid with a density of approximately 1.615 g/cm³ . This compound is known for its use as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds[2][2].
Applications De Recherche Scientifique
2,2-Difluoroethyl trifluoromethanesulfonate has several applications in scientific research. It is used in the synthesis of fluorinated amino acids, which are valuable in medicinal chemistry for the development of pharmaceuticals . Additionally, it is employed in the preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides . This compound is also used in the synthesis of kinesin spindle protein inhibitors for the treatment of taxane-refractory cancer . Furthermore, it is utilized in the development of efflux pump inhibitors in Pseudomonas aeruginosa .
Mécanisme D'action
Target of Action
2,2-Difluoroethyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis .
Mode of Action
The compound acts as a triflating agent, introducing a triflate group into organic molecules . The triflate group is a good leaving group, which means it can be easily replaced by other groups in subsequent reactions . This property makes 2,2-Difluoroethyl trifluoromethanesulfonate a valuable tool in the construction of complex organic molecules .
Biochemical Pathways
Its role is confined to the realm of synthetic chemistry, where it is used to modify organic molecules .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .
Result of Action
The primary result of the action of 2,2-Difluoroethyl trifluoromethanesulfonate is the formation of new organic compounds with modified structures . The exact nature of these compounds depends on the specific reaction conditions and the other reactants present .
Analyse Biochimique
Cellular Effects
It is known to be a cytotoxic agent towards cultured leukemia L1210 cells .
Molecular Mechanism
It is known to be a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids
Temporal Effects in Laboratory Settings
It is known to be moisture-sensitive and should be stored under inert gas .
Méthodes De Préparation
2,2-Difluoroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature and then refluxed for several hours to ensure complete conversion . The product is then purified by distillation or other suitable methods.
Analyse Des Réactions Chimiques
2,2-Difluoroethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including substitution and addition reactions . It is commonly used as a trifluoroethylating agent in organic synthesis. For example, it can react with nucleophiles such as amines and alcohols to form trifluoroethylated products . The reaction conditions typically involve the use of a base, such as triethylamine, to facilitate the substitution reaction . Major products formed from these reactions include trifluoroethylated amines and alcohols .
Comparaison Avec Des Composés Similaires
2,2-Difluoroethyl trifluoromethanesulfonate can be compared with other similar compounds such as 2,2,2-trifluoroethyl trifluoromethanesulfonate and trifluoromethanesulfonic acid 2,2-difluoroethyl ester. These compounds share similar chemical properties and applications but differ in their reactivity and the specific reactions they undergo. For instance, 2,2,2-trifluoroethyl trifluoromethanesulfonate is also used as a trifluoroethylating agent but may exhibit different reactivity patterns due to the presence of an additional fluorine atom.
Propriétés
IUPAC Name |
2,2-difluoroethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULBUOBGILEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378880 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74427-22-8 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)
![4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone](/img/structure/B50318.png)








![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)


